1'-[(4-CHLORO-2,5-DIMETHOXYPHENYL)CARBAMOTHIOYL]-[1,4'-BIPIPERIDINE]-4'-CARBOXAMIDE
Overview
Description
1’-[(4-CHLORO-2,5-DIMETHOXYPHENYL)CARBAMOTHIOYL]-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-[(4-CHLORO-2,5-DIMETHOXYPHENYL)CARBAMOTHIOYL]-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE typically involves multiple stepsThe final step involves the formation of the carbamothioyl linkage under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1’-[(4-CHLORO-2,5-DIMETHOXYPHENYL)CARBAMOTHIOYL]-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration reactions are common, often using reagents like chlorine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Chlorine, nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the phenyl ring .
Scientific Research Applications
1’-[(4-CHLORO-2,5-DIMETHOXYPHENYL)CARBAMOTHIOYL]-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1’-[(4-CHLORO-2,5-DIMETHOXYPHENYL)CARBAMOTHIOYL]-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1-(4-CHLORO-2,5-DIMETHOXYPHENYL)-3-METHYLUREA: Shares a similar phenyl structure but differs in the urea linkage.
1-(4-CHLORO-2,5-DIMETHOXYPHENYL)-3-(2-METHYL-5-NITROPHENYL)UREA: Contains a nitrophenyl group, providing different chemical properties.
Uniqueness
1’-[(4-CHLORO-2,5-DIMETHOXYPHENYL)CARBAMOTHIOYL]-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE is unique due to its bipiperidine core and carbamothioyl linkage, which confer distinct chemical and biological properties compared to similar compounds .
Properties
IUPAC Name |
1-[(4-chloro-2,5-dimethoxyphenyl)carbamothioyl]-4-piperidin-1-ylpiperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29ClN4O3S/c1-27-16-13-15(17(28-2)12-14(16)21)23-19(29)24-10-6-20(7-11-24,18(22)26)25-8-4-3-5-9-25/h12-13H,3-11H2,1-2H3,(H2,22,26)(H,23,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDXHDSTGYCPLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=S)N2CCC(CC2)(C(=O)N)N3CCCCC3)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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